molecular formula C23H32ClN5O3S B3006455 N-ethyl-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide CAS No. 1189486-23-4

N-ethyl-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide

Cat. No. B3006455
CAS RN: 1189486-23-4
M. Wt: 494.05
InChI Key: OBCBVPDUSYMMAH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

  • Kekulé Structure :

Scientific Research Applications

Biocidal Properties in Aircraft Fuel Systems

The compound has been investigated as a potential biocide in aircraft fuel systems. These systems pose unique challenges due to their properties, and microbial problems can impact safety and maintenance costs. The study assessed the effectiveness of the compound against microbial isolates and found that it had good activity. Additionally, it acted as a cathodic inhibitor, providing short-term and long-term corrosion inhibition effects on aluminum alloy surfaces . The formation of an oxide film on the aluminum alloy surface likely contributes to the reduction in corrosion rate .

Anti-Tubercular Activity

While the compound’s name is quite a mouthful, it has also been explored for its anti-tubercular properties. Researchers designed and synthesized derivatives of this compound, evaluating their activity against Mycobacterium tuberculosis H37Ra. These derivatives showed promise as potential anti-tubercular agents .

Future Directions

: NIST Chemistry WebBook

properties

IUPAC Name

3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32ClN5O3S/c1-16-4-8-19(9-5-16)25-22(30)20-15-27(3)26-23(20)33(31,32)29-12-10-28(11-13-29)21-14-18(24)7-6-17(21)2/h6-7,14-16,19H,4-5,8-13H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCBVPDUSYMMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide

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